molecular formula C12H21NO3S B11504042 N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide

N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide

Cat. No.: B11504042
M. Wt: 259.37 g/mol
InChI Key: OFDYVTXDRIAFPO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide is a chemical compound with the molecular formula C12H21NO3S It is known for its unique structure, which includes a cyclohexyl group and a dioxidotetrahydrothienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide typically involves the reaction of cyclohexylamine with a suitable acylating agent, followed by the introduction of the dioxidotetrahydrothienyl group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothienyl group to a tetrahydrothienyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce tetrahydrothienyl derivatives.

Scientific Research Applications

N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H21NO3S

Molecular Weight

259.37 g/mol

IUPAC Name

N-cyclohexyl-2-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C12H21NO3S/c14-12(13-11-4-2-1-3-5-11)8-10-6-7-17(15,16)9-10/h10-11H,1-9H2,(H,13,14)

InChI Key

OFDYVTXDRIAFPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CC2CCS(=O)(=O)C2

Origin of Product

United States

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